N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-14-4-6-15(7-5-14)12-24-13-22-18-16(20(24)27)11-23-25(18)9-8-21-19(26)17-3-2-10-28-17/h2-7,10-11,13H,8-9,12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWCTKHJJOQNIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is C20H19N5O2S, with a molecular weight of 393.47 g/mol. The structure features a thiophene ring and a pyrazolo[3,4-d]pyrimidine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N5O2S |
| Molecular Weight | 393.47 g/mol |
| Purity | ≥95% |
Research indicates that compounds similar to this compound act primarily as kinase inhibitors , particularly targeting cyclin-dependent kinases (CDKs). These kinases play a crucial role in cell cycle regulation and are often implicated in cancer progression. The inhibition of CDKs can lead to the suppression of tumor growth and proliferation.
Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives:
- Inhibition of Cancer Cell Proliferation : The compound has shown significant activity against various cancer cell lines, including breast cancer and leukemia. For instance, in vitro assays indicated a reduction in cell viability with an IC50 value comparable to established chemotherapeutic agents.
- Selectivity for CDKs : The compound selectively inhibits specific CDKs (e.g., CDK2 and CDK6), which are crucial for the progression of several cancers. This selectivity minimizes off-target effects and enhances therapeutic efficacy .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound exhibits anti-inflammatory activity:
- COX-2 Inhibition : Similar compounds have been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The IC50 values for COX-2 inhibition were noted as low as 0.04 μmol, indicating potent anti-inflammatory effects .
- Animal Models : In vivo studies using carrageenan-induced paw edema models demonstrated significant reductions in inflammation markers when treated with the compound, suggesting its potential use in inflammatory diseases.
Study 1: Anticancer Efficacy
A recent study evaluated the effects of this compound on human breast cancer cells (MCF7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of 10 µM after 48 hours of treatment.
Study 2: Inflammation Model
In a rat model of induced inflammation using cotton pellets, treatment with the compound resulted in a significant reduction in granuloma formation compared to control groups. The reduction was quantified by measuring the weight of granulomas, highlighting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Analysis
The table below compares the target compound with structurally related analogs from patent and journal sources:
*Calculated based on molecular formula (C₂₂H₂₁N₅O₂S).
Structural and Functional Insights
- Rigidity vs.
- Substituent Effects: The 4-methylbenzyl group in the target compound contrasts with the chromenone in Example 62 (). The latter’s extended aromatic system may enhance DNA intercalation but reduce solubility . The thiophene-2-carboxamide substituent in the target compound provides a hydrogen-bond donor/acceptor, unlike the methylthiophene in Example 62, which relies on hydrophobic interactions.
- Synthetic Routes: The target compound’s ethyl-thiophene linkage likely requires alkylation or coupling steps, similar to the Suzuki-Miyaura reaction used in Example 62 () . Dihydropyrimidinones () employ Biginelli-like multicomponent reactions, which are less applicable to pyrazolo-pyrimidinones due to core stability .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can optimization challenges be addressed?
The synthesis involves multi-step reactions, including the formation of the pyrazolo[3,4-d]pyrimidinone core and subsequent functionalization with thiophene-2-carboxamide. Key challenges include controlling regioselectivity during heterocycle formation and minimizing side reactions in the presence of sensitive intermediates. Flow chemistry can enhance reproducibility and yield by enabling precise control of reaction parameters (e.g., temperature, residence time) . For optimization, Design of Experiments (DoE) provides a systematic approach to evaluate variables such as reagent stoichiometry, solvent polarity, and catalyst loading, as demonstrated in the synthesis of diphenyldiazomethane .
Advanced: How can structural discrepancies in spectroscopic data (e.g., NMR, X-ray) for this compound be resolved?
Discrepancies may arise from conformational flexibility, polymorphism, or solvate formation. To resolve these:
- Perform variable-temperature NMR to assess dynamic effects.
- Use single-crystal X-ray diffraction to confirm absolute stereochemistry and intermolecular interactions, as applied to thieno[2,3-b]pyridine derivatives .
- Compare experimental IR and mass spectra with computational predictions (DFT calculations) to validate assignments .
Basic: What analytical techniques are critical for confirming the compound’s purity and structural integrity?
Essential techniques include:
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the pyrazolo-pyrimidinone and thiophene regions .
- HPLC-MS : Quantify purity and detect trace impurities (e.g., unreacted intermediates) .
- Elemental Analysis : Verify stoichiometry for novel derivatives .
- X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated for thienopyridine analogs .
Advanced: What strategies are effective for elucidating the structure-activity relationship (SAR) of analogs targeting kinase inhibition?
- Systematic Substituent Variation : Modify the 4-methylbenzyl group (e.g., halogenation, alkyl chain extension) to assess steric/electronic effects on target binding .
- Molecular Docking : Use crystal structures of kinase domains (e.g., EGFR, VEGFR) to predict binding modes and guide synthetic efforts .
- In Vitro Assays : Compare IC50 values across analogs in enzyme inhibition assays, as applied to thiazole derivatives with anticancer activity .
Basic: How can researchers ensure reproducibility in scaled-up synthesis of this compound?
- Detailed Protocols : Include exact reaction conditions (e.g., solvent volumes, cooling rates) and purification methods (e.g., column chromatography gradients) .
- Batch-to-Batch Analysis : Use HPLC to monitor consistency in purity (>98%) and track residual solvents via GC-MS .
- Intermediate Characterization : Validate key intermediates (e.g., pyrazolo-pyrimidinone precursors) with melting points and spectroscopic data .
Advanced: How do solvent polarity and pH influence the compound’s stability during biological assays?
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) in buffers of varying pH (2–9) to identify hydrolysis-prone sites (e.g., amide bonds) .
- Solvent Compatibility : Use DMSO stock solutions at <0.1% v/v to avoid cellular toxicity, as validated in cytotoxicity assays for thienopyridines .
- LC-MS Monitoring : Detect degradation products (e.g., free thiophene carboxylic acid) under simulated physiological conditions .
Basic: What are the recommended storage conditions to maintain the compound’s long-term stability?
- Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation.
- Lyophilize hygroscopic batches and desiccate to avoid hydrolysis of the carboxamide group .
Advanced: How can contradictory results in enzymatic vs. cell-based assays be reconciled?
- Membrane Permeability : Assess passive diffusion using PAMPA assays; poor permeability may explain low cell-based activity despite high enzyme inhibition .
- Metabolic Stability : Test susceptibility to cytochrome P450 enzymes via liver microsome assays .
- Off-Target Effects : Use RNA-seq or proteomics to identify unintended interactions in cellular models .
Basic: What computational tools are suitable for predicting the compound’s physicochemical properties?
- Lipophilicity : Calculate logP values using software like MarvinSuite or ACD/Labs.
- pKa Prediction : Use SPARC or ChemAxon to estimate ionization states of the pyrimidinone and carboxamide groups .
- Solubility : Apply the General Solubility Equation (GSE) with melting point data from DSC .
Advanced: How can the thiophene-2-carboxamide moiety be modified to enhance target selectivity?
- Bioisosteric Replacement : Substitute thiophene with furan or pyrrole to alter electronic profiles while maintaining H-bonding capacity .
- Proteomic Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target kinase interactions .
- Crystallographic Analysis : Compare ligand-protein co-crystal structures to optimize steric complementarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
